
6-(1-Fluoroethyl)-4(1H)-pyrimidinone
概述
描述
6-(1-Fluoroethyl)-4(1H)-pyrimidinone, also known as FEPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FEPM belongs to the pyrimidine family of compounds and has a molecular formula of C6H7FN2O.
作用机制
6-(1-Fluoroethyl)-4(1H)-pyrimidinone inhibits DHODH by binding to the enzyme's active site, thereby preventing the synthesis of pyrimidine nucleotides. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been found to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone is its potency as a DHODH inhibitor, which makes it a useful tool for studying the role of DHODH in various biological processes. However, 6-(1-Fluoroethyl)-4(1H)-pyrimidinone's high potency can also make it difficult to use in certain experiments, as it may have off-target effects.
未来方向
There are several potential future directions for research on 6-(1-Fluoroethyl)-4(1H)-pyrimidinone. One area of interest is its potential use in cancer treatment, as DHODH inhibitors have shown promise as anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the off-target effects of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone and to develop more selective DHODH inhibitors.
科学研究应用
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the synthesis of pyrimidine nucleotides. 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has also been studied for its potential use in cancer treatment, as DHODH is overexpressed in many cancer cells.
属性
IUPAC Name |
4-(1-fluoroethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIUIUOQJNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452442 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Fluoroethyl)-4(1H)-pyrimidinone | |
CAS RN |
227184-11-4 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

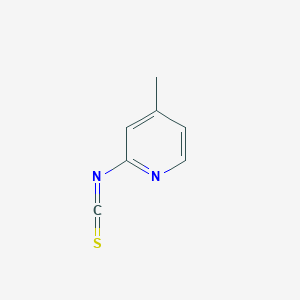
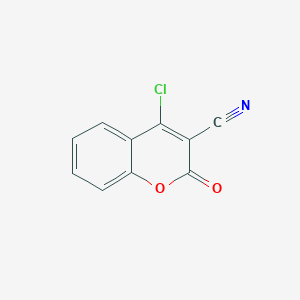

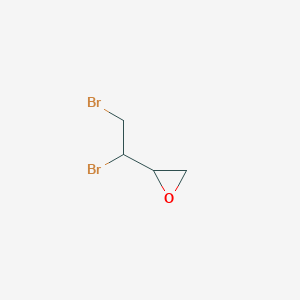
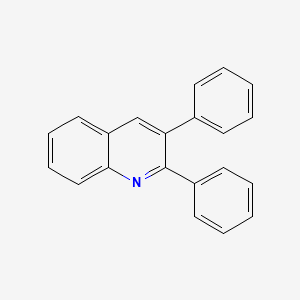
![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
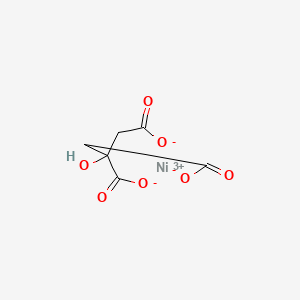
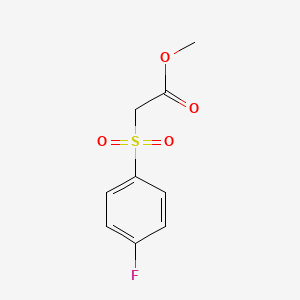
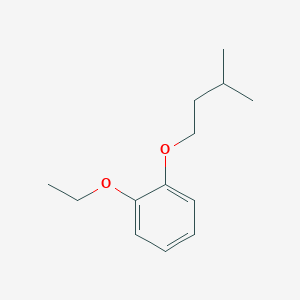

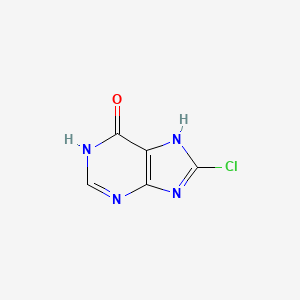
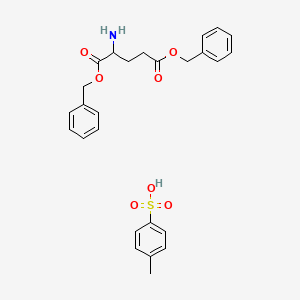
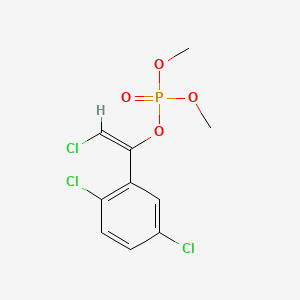
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)